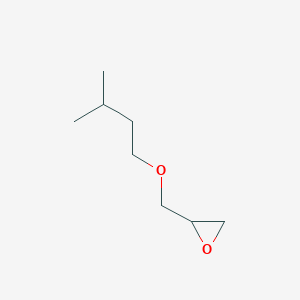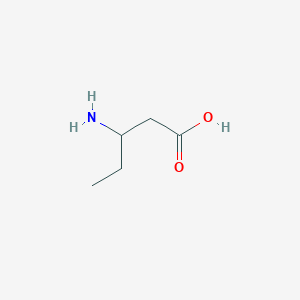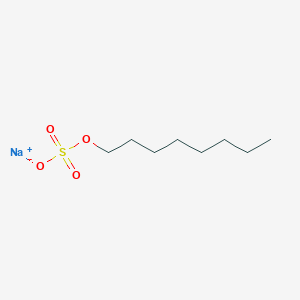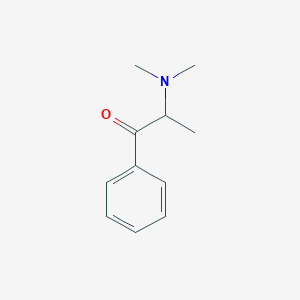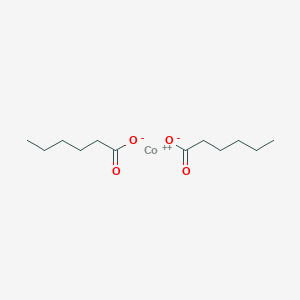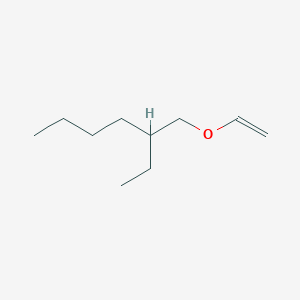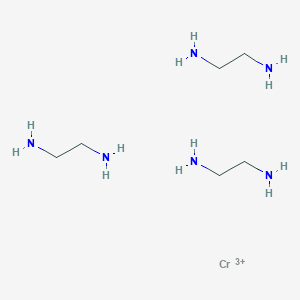
Chromium triethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium triethylenediamine (Cr(en)3) is a coordination complex of chromium (III) with the ligand triethylenediamine (en). It has been extensively studied for its potential applications in various fields, including catalysis, medicine, and materials science.
Applications De Recherche Scientifique
Chromium triethylenediamine has been extensively studied for its potential applications in various fields. In catalysis, it has been used as a catalyst for the oxidation of alcohols and aldehydes. In medicine, it has been investigated for its potential use as an anticancer agent. In materials science, it has been studied for its potential use in the fabrication of thin films and coatings.
Mécanisme D'action
The exact mechanism of action of Chromium triethylenediamine is not fully understood. However, it is believed to act as a redox catalyst, facilitating the transfer of electrons between reactants. In medicine, it is believed to induce cell death by disrupting cellular processes and causing DNA damage.
Effets Biochimiques Et Physiologiques
Chromium triethylenediamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells in animal models. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Chromium triethylenediamine has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also relatively inexpensive compared to other catalysts. However, it has some limitations, including its low solubility in organic solvents and its potential toxicity.
Orientations Futures
There are a number of future directions for research on Chromium triethylenediamine. One area of interest is the development of new synthetic methods for the preparation of Chromium triethylenediamine and related complexes. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, there is a need for further studies on the toxicity and safety of Chromium triethylenediamine, particularly in the context of its potential use in medicine.
Méthodes De Synthèse
The synthesis of Chromium triethylenediamine involves the reaction between chromium (Chromium triethylenediamine) chloride hexahydrate and triethylenediamine in an aqueous solution. The reaction is carried out at room temperature and under stirring. The product is obtained by filtration and drying under vacuum.
Propriétés
Numéro CAS |
15276-13-8 |
|---|---|
Nom du produit |
Chromium triethylenediamine |
Formule moléculaire |
C6H24CrN6+3 |
Poids moléculaire |
232.29 g/mol |
Nom IUPAC |
chromium(3+);ethane-1,2-diamine |
InChI |
InChI=1S/3C2H8N2.Cr/c3*3-1-2-4;/h3*1-4H2;/q;;;+3 |
Clé InChI |
AYDADBTUMBSASW-UHFFFAOYSA-N |
SMILES |
C(CN)N.C(CN)N.C(CN)N.[Cr+3] |
SMILES canonique |
C(CN)N.C(CN)N.C(CN)N.[Cr+3] |
Autres numéros CAS |
15276-13-8 |
Synonymes |
(Cr(en)3)Cl3 chromium triethylenediamine tris(ethylenediamine)chromium(III) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



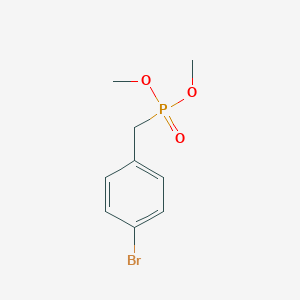
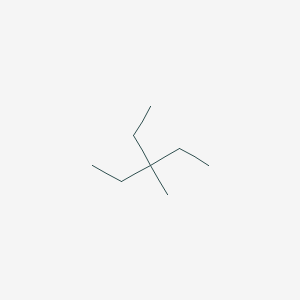
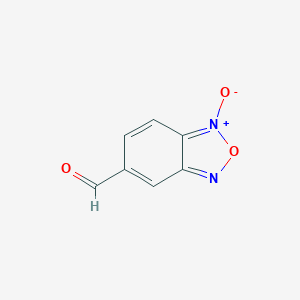
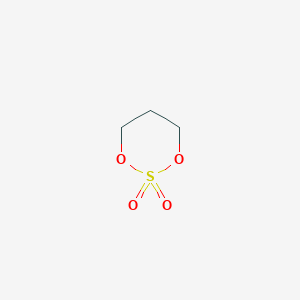
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
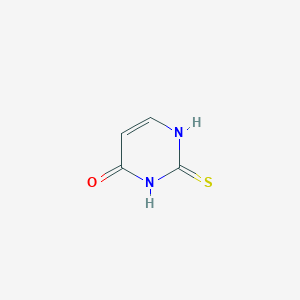
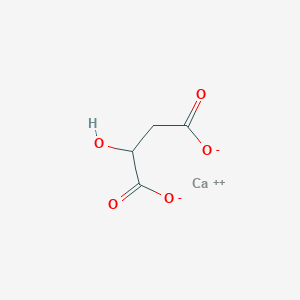
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
